molecular formula C19H21NO4 B3267982 Dibenzyl D-glutamate CAS No. 47376-46-5

Dibenzyl D-glutamate

Cat. No.: B3267982
CAS No.: 47376-46-5
M. Wt: 327.4 g/mol
InChI Key: DHQUQYYPAWHGAR-QGZVFWFLSA-N
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Description

Dibenzyl D-glutamate: is an ester derivative of D-glutamic acid, where the carboxyl groups are esterified with benzyl alcohol The molecular formula of this compound is C19H21NO4, and it is known for its applications in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl D-glutamate can be synthesized through the esterification of D-glutamic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of azeotropic distillation to remove water formed during the esterification process. Cyclohexane can be used as a water azeotroping solvent to achieve high yields of the ester product .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl D-glutamate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glutamic acid and benzyl alcohol.

    Hydrogenation: The benzyl groups can be removed through catalytic hydrogenation to produce D-glutamic acid.

    Substitution Reactions: The ester groups can participate in nucleophilic substitution reactions, where the benzyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Hydrogenation: Catalytic hydrogenation typically involves the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution Reactions: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed:

    Hydrolysis: D-glutamic acid and benzyl alcohol.

    Hydrogenation: D-glutamic acid.

    Substitution Reactions: Various substituted derivatives of D-glutamic acid.

Mechanism of Action

The mechanism of action of Dibenzyl D-glutamate involves its hydrolysis to release D-glutamic acid and benzyl alcohol. D-glutamic acid plays a crucial role in various metabolic pathways, including protein synthesis and neurotransmission. The esterification of D-glutamic acid with benzyl groups can modulate its biological activity and stability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its reactivity in chemical synthesis. The D-enantiomer of glutamic acid may exhibit different biological activities compared to the L-enantiomer, making this compound a valuable compound for stereochemical studies .

Properties

IUPAC Name

dibenzyl (2R)-2-aminopentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQUQYYPAWHGAR-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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